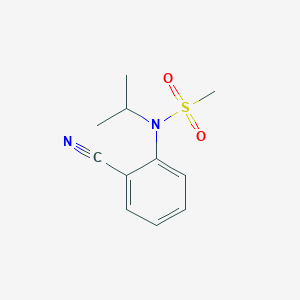

N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide

説明

N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide (CAS: 1820735-49-6) is a sulfonamide derivative characterized by a methanesulfonamide core substituted with an isopropyl group and a 2-cyanophenyl ring. Its molecular formula is C₁₁H₁₃N₂O₂S, with a molecular weight of 261.30 g/mol. This compound is synthesized via nucleophilic substitution reactions involving methanesulfonyl chloride and substituted aniline precursors, as inferred from protocols for analogous sulfonamides . It exhibits moderate solubility in polar organic solvents (e.g., DMSO, acetone) and stability under ambient conditions, typical of aryl sulfonamides .

特性

IUPAC Name |

N-(2-cyanophenyl)-N-propan-2-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-9(2)13(16(3,14)15)11-7-5-4-6-10(11)8-12/h4-7,9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFBFYPZJLDXPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1C#N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide typically involves the reaction of 2-cyanobenzylamine with isopropylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. The use of solvents like dichloromethane or acetonitrile can also aid in the purification of the final product through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions

N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Corresponding substituted sulfonamides.

科学的研究の応用

N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

作用機序

The mechanism of action of N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs of N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide, highlighting structural variations and their impact on properties:

| Compound Name | CAS Number | Substituents (R₁, R₂) | Purity | Key Differences |

|---|---|---|---|---|

| N-(2-Cyanophenyl)-N-ethylmethanesulfonamide | 1820618-40-3 | R₁: Ethyl, R₂: 2-Cyanophenyl | 96% | Shorter alkyl chain (ethyl vs. isopropyl) |

| N-(4-Cyanophenyl)-N-isopropylmethanesulfonamide | 878218-25-8 | R₁: Isopropyl, R₂: 4-Cyanophenyl | 98% | Para-cyano isomer; altered steric/electronic effects |

| N-(2-Cyanophenyl)methanesulfonamide | 27350-13-6 | R₁: H, R₂: 2-Cyanophenyl | 98% | Lacks N-alkyl substitution |

| N-(2-Cyanophenyl)-N-(methylsulfonyl)methanesulfonamide | 235100-91-1 | R₁: Methylsulfonyl, R₂: 2-Cyanophenyl | 100% | Dual sulfonyl groups; increased polarity |

Data Source :

Key Observations:

Positional Isomerism: The 4-cyano analog (878218-25-8) exhibits distinct electronic properties due to the para-substitution, which may influence binding affinity in pharmacological contexts .

Substituent Effects : The unsubstituted analog (27350-13-6) lacks the N-alkyl group, resulting in lower molecular weight and altered pharmacokinetic profiles.

Functional and Application Differences

- Pharmacological Potential: Sulfonamides with para-cyano groups (e.g., 878218-25-8) are often explored as enzyme inhibitors due to enhanced electron-withdrawing effects, whereas ortho-substituted derivatives may exhibit unique steric interactions .

- Stability and Reactivity: The dual sulfonyl derivative (235100-91-1) shows higher thermal stability (100% purity) but reduced solubility in non-polar solvents compared to mono-sulfonamides .

生物活性

N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This compound features a cyanophenyl group attached to a methanesulfonamide moiety, making it structurally unique among sulfonamides. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide can be synthesized through the reaction of 2-cyanophenylamine with methanesulfonyl chloride, typically in the presence of a base like triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis. The synthesis process involves several steps:

- Dissolve 2-cyanophenylamine in anhydrous dichloromethane.

- Add triethylamine to the solution.

- Slowly introduce methanesulfonyl chloride while maintaining low temperatures (0-5°C).

- Stir the mixture at room temperature for several hours.

- Quench with water and extract the product using an organic solvent.

- Purify the product by recrystallization or column chromatography.

Enzyme Inhibition

One of the primary biological activities of N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide is its role as an enzyme inhibitor, particularly targeting carbonic anhydrase (CA). Carbonic anhydrases are crucial enzymes involved in various physiological processes, including pH regulation and bicarbonate formation. Inhibition of CA can lead to therapeutic effects in conditions such as glaucoma and certain types of edema.

- Mechanism of Action : The sulfonamide group of N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide binds to the active site of carbonic anhydrase, blocking the conversion of carbon dioxide to bicarbonate, which disrupts normal physiological functions and can lead to increased intraocular pressure reduction.

Case Studies and Experimental Data

Recent studies have investigated the biological activity of various sulfonamide derivatives, including N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide. Below is a summary table highlighting key findings from selected research:

Comparative Analysis

To understand the uniqueness of N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide, it is beneficial to compare it with other sulfonamide derivatives:

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Sulfamethoxazole | Inhibits dihydropteroate synthase | Antibiotic for bacterial infections |

| Acetazolamide | Inhibits carbonic anhydrase | Treatment for glaucoma and altitude sickness |

| N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide | Inhibits carbonic anhydrase | Potential use in glaucoma treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。